molecular formula C8H11NS B077260 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine CAS No. 14770-79-7

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine

Cat. No.: B077260
CAS No.: 14770-79-7
M. Wt: 153.25 g/mol
InChI Key: FTGVDKSMUBJBME-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine, also known as THTBA, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzothiophene derivatives, which have been reported to exhibit a wide range of biological activities.

Scientific Research Applications

  • Synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines : This research involved the transformation of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile into pyrrolobenzo[b]thieno[1,4]diazepines. These compounds have potential pharmacological applications due to their structure (El-Kashef et al., 2007).

  • Synthesis of 3‐hetaryl‐4,5,6,7‐tetrahydrobenzo[b]thiophenes : This paper describes an efficient synthesis method for 3-hetaryl-4,5,6,7-tetrahydrobenzo[b]thiophenes, indicating the compound’s versatility in creating novel chemical structures (Sabnis & Rangnekar, 1992).

  • Synthesis of Thiazole and Related Derivatives : In this study, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile was used to synthesize thiazole and related compounds, which were evaluated for cytotoxic effects against various cancer cell lines (Mohareb, Abdallah, & Ahmed, 2017).

  • Synthesis and Application as Disperse Dyes : This research demonstrates the use of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine derivatives in the synthesis of azo dyes with good coloration and fastness properties on polyester (Sabnis & Rangnekar, 1989).

  • Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds : This study highlights the use of this compound in synthesizing heterocyclic compounds with potential antitumor activities, tested on various cancer cell lines (Shams et al., 2010).

  • Anticancer and Kinase Inhibitor Activities : Novel thiophene derivatives synthesized from this compound were found to exhibit antiarrhythmic, serotonin antagonist, and antianxiety activities, with potential as anticancer agents and kinase inhibitors (Amr et al., 2010).

  • Application in Nanoparticle-Mediated Anticancer Activity : This research explored tetrahydrobenzo[b]thiophene derivatives as tubulin polymerization destabilizers to inhibit cancer cell mitosis. The findings suggest these derivatives' potential in anticancer therapies (Abdel-Rahman et al., 2021).

Mechanism of Action

Target of Action

The primary target of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine is the Nuclear factor erythroid 2-related factor 2 (NRF2) . NRF2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .

Mode of Action

This compound activates NRF2 via a non-electrophilic mechanism . It disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2 by interfering with the KEAP1’s Kelch domain . This disruption allows NRF2 to translocate to the nucleus, where it can induce the expression of antioxidant genes .

Biochemical Pathways

The activation of NRF2 leads to the upregulation of various antioxidant and cytoprotective genes. This results in the enhancement of cellular defenses against oxidative stress and inflammation . The compound’s action on NRF2 also affects the downstream pathways involved in inflammation, such as the NF-κB pathway .

Result of Action

The activation of NRF2 by this compound leads to a decrease in inflammation. The compound has been shown to inhibit inflammation stimulated by Escherichia coli Lipopolysaccharide (LPSEc) in macrophages . It also reverses the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-κB) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability in liver microsomes suggests that it may be affected by metabolic enzymes present in the liver . .

Biochemical Analysis

Biochemical Properties

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine has been shown to interact with various enzymes and proteins . The nature of these interactions is complex and can influence the function of these biomolecules .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. This includes its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . High doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c9-8-5-6-3-1-2-4-7(6)10-8/h5H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGVDKSMUBJBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427999
Record name 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14770-79-7
Record name 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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